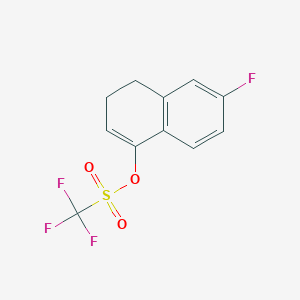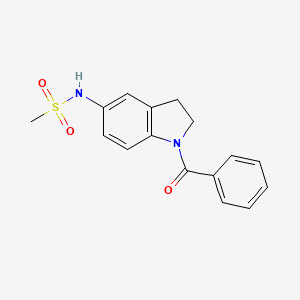
PhCH(CH3)NHMes
Descripción general
Descripción
PhCH(CH3)NHMes: is an organic compound that belongs to the class of amines. It is characterized by the presence of a mesityl group (a substituted benzene ring with three methyl groups) attached to the nitrogen atom and an alpha-methylbenzyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PhCH(CH3)NHMes can be achieved through reductive amination. One common method involves the reaction of a carbonyl compound, such as acetophenone, with ammonia or an amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired amine .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: PhCH(CH3)NHMes undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: PhCH(CH3)NHMes is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new catalysts .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and as a model compound for understanding amine reactivity in biological systems .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of PhCH(CH3)NHMes involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. The mesityl group enhances the stability of the compound and influences its reactivity by providing steric hindrance and electronic effects .
Comparación Con Compuestos Similares
N-Methylbenzylamine: Similar structure but lacks the mesityl group.
Alpha-Methylbenzylamine: Similar structure but lacks the mesityl group.
N-Mesitylbenzylamine: Similar structure but lacks the alpha-methyl group.
Uniqueness: PhCH(CH3)NHMes is unique due to the presence of both the mesityl and alpha-methylbenzyl groups. This combination imparts distinct reactivity and stability to the compound, making it valuable in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C17H21N |
|---|---|
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C17H21N/c1-12-10-13(2)17(14(3)11-12)18-15(4)16-8-6-5-7-9-16/h5-11,15,18H,1-4H3 |
Clave InChI |
WUVQDHJHRTWDIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Trimethyl((8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)ethynyl)silane](/img/structure/B8381213.png)




![{5-Bromo-2-[(difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B8381251.png)
